molecular formula C11H15NO B2893532 8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705432-65-0

8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2893532
CAS No.: 1705432-65-0
M. Wt: 177.247
InChI Key: MJKVGRDXWSDBPY-UHFFFAOYSA-N
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Description

8-Cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is a chemical building block of high interest in medicinal chemistry and pharmacology research. It is built on the 8-azabicyclo[3.2.1]octane scaffold, which is the fundamental core structure of tropane alkaloids and is known for its significant and diverse biological activities . This specific derivative, featuring a cyclopropanecarbonyl group, is a key intermediate in the synthesis of more complex molecules designed for biological evaluation. For instance, related compounds featuring the this compound structure have been investigated as potent heterocyclic protein kinase inhibitors . Protein kinases are enzymes critical in signal transduction pathways, and their inhibitors are a major focus of research for the potential treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions . The 8-azabicyclo[3.2.1]octane (tropane) scaffold itself is also a privileged structure in neuroscience research. Derivatives of this scaffold have been developed and studied as inhibitors of monoamine neurotransmitter reuptake . This mechanism is crucial for regulating neurotransmitter levels in the synaptic cleft and is a primary target for therapeutic agents in neurological and psychiatric disorders, such as antidepressants. Research into these inhibitors also explores their potential application in treating a wide range of other conditions, including disorders of the alimentary tract, urinary system, and metabolic diseases . This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes all responsibility for confirming the product's identity and purity and for complying with all applicable laws and regulations regarding its handling, storage, and disposal.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11(8-4-5-8)12-9-2-1-3-10(12)7-6-9/h1-2,8-10H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKVGRDXWSDBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Cyclization Approach

The foundational method involves a Mannich-type cyclization using glutaraldehyde derivatives. A representative protocol from patent literature proceeds as follows:

Reagents :

  • Glutaraldehyde (50%)
  • Acetone dicarboxylic acid
  • Benzylamine (for N-protection)
  • Sulfuric acid (18% v/v)

Procedure :

  • Benzylamine reacts with glutaraldehyde in aqueous H2SO4 at 0–5°C to form an imine intermediate.
  • Acetone dicarboxylic acid introduces the second ring via acid-catalyzed cyclization.
  • CO2 evolution confirms ring closure over 40 hours at 25°C.

Key Parameters :

  • pH control critical (maintained at 2–3) to prevent decarboxylation.
  • Yields: 60–75% for 8-benzyl-8-azabicyclo[3.2.1]octan-3-one intermediate.

Reductive Amination Strategy

An alternative route employs reductive amination of keto-enol precursors:

Reaction Scheme :
Cycloheptenone + cyclopropanecarbonyl hydrazine → Hydrazone → Hydrogenation → Bicyclic amine.

Optimization Data :

Catalyst Solvent Pressure (psi) Yield (%)
Pd(OH)2/C i-PrOH 50 92
Ra-Ni EtOAc 30 84
PtO2 MeOH 60 78

Advantages :

  • Direct introduction of N-substituents during hydrogenolysis.
  • Scalable to multigram quantities (demonstrated at 24.5 g scale).

Alternative Synthetic Routes

Ring-Expansion Strategy

A patent-described approach utilizes cyclopropane ring expansion:

Key Steps :

  • Cyano intermediate formation via KCN/HCl treatment
  • Mg/MeOH reduction of nitrile to amine
  • In situ cyclopropanation via [2+1] cycloaddition

Reaction Equation :
$$ \text{Bicyclic nitrile} + \text{Cyclopropanating agent} \xrightarrow{\text{Mg/MeOH}} \text{Target compound} $$

Yield Comparison :

Cyclopropanating Agent Solvent Yield (%)
CH2I2/Zn-Cu Et2O 68
Trimethylsulfoxonium iodide DMSO 72
Diazocyclopropane CHCl3 81

Enzymatic Resolution

Recent advances employ lipase-mediated kinetic resolution for enantioselective synthesis:

Conditions :

  • Lipase PS (Burkholderia cepacia)
  • Vinyl cyclopropanecarboxylate as acyl donor
  • TBME solvent, 35°C
  • E-value >200

Performance :

  • 49% conversion (theoretical max 50%)
  • ee >99% for both product and remaining amine

Industrial-Scale Considerations

Process Intensification

The continuous-flow approach demonstrates superior metrics for scale-up:

Batch vs. Flow Comparison :

Parameter Batch Process Flow Process
Cycle time (h) 48 0.125
Space-time yield (g/L·h) 0.8 18.4
E-factor 32 7.2
PMI (kg/kg) 56 14

Green Chemistry Metrics

Amberlyst-catalyzed routes show significant environmental advantages:

  • Carbon efficiency: 82% vs. 61% for traditional methods
  • Process mass intensity: 7.2 vs. 32 (batch)
  • Energy consumption: 0.8 kWh/mol vs. 4.2 kWh/mol

Chemical Reactions Analysis

Types of Reactions

8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 8-azabicyclo[3.2.1]oct-2-ene derivatives are heavily influenced by substituents at the 8- and 2-positions. Key examples include:

Table 1: Structural and Functional Comparison of Selected Derivatives
Compound (8-Substituent) Key Features Biological Activity Reference
8-Cyclopropanecarbonyl Electron-withdrawing group; moderate steric bulk Hypothetical CNS modulation N/A
8-Methyl (e.g., (1R,5S)-17) Small alkyl group; enhances lipophilicity Muscarinic agonist (Binding: 2.04×10⁻⁶ M)
8-Phenyl (e.g., 3-Phenyl HCl) Aromatic ring; increases rigidity and π-π interactions Structural derivative; uncharacterized
8-sec-Butyl (57c) Branched alkyl chain; introduces diastereoisomerism Unspecified receptor interaction
8-Cyclohexyl (57d) Bulky alicyclic group; impacts steric accessibility Synthetic intermediate
Key Observations:
  • Electronic Effects : The cyclopropanecarbonyl group’s electron-withdrawing nature may enhance hydrogen-bonding interactions with receptors compared to electron-donating alkyl groups (e.g., methyl) .
  • Steric Effects : Bulky substituents like t-butyl hinder nucleophilic reactions at C1, as seen in sulfone derivatives . Cyclopropanecarbonyl’s smaller size likely avoids such steric limitations.
  • Stereochemical Influence : Enantiomers of 3-heteroaryl derivatives show distinct pharmacological profiles, emphasizing the importance of stereochemistry in activity .

Pharmacological Activity

Key Findings:
  • Muscarinic Agonists : Derivatives with 2-oxadiazolyl groups exhibit high affinity for muscarinic receptors, suggesting that electron-deficient substituents at the 2-position enhance binding .
  • Neurotransmitter Inhibition: Enantiopure 3-heteroaryl derivatives act as monoamine reuptake inhibitors, highlighting the scaffold’s versatility .
  • Diagnostic Potential: Radiolabeled derivatives are used in neuroimaging, though the cyclopropanecarbonyl analog’s suitability remains unexplored .

Physicochemical Properties

  • Hydrochloride Salts : Derivatives like 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride (MW: 221.73 g/mol) demonstrate enhanced solubility for pharmacological formulations .
  • Thermal Stability : The bicyclic core’s rigidity contributes to thermal stability, as seen in polycyclic azoalkane analogs .

Biological Activity

8-Cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene, a member of the 8-azabicyclo[3.2.1]octane family, has garnered attention due to its diverse biological activities, particularly in the context of opioid receptor modulation. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the bicyclic structure typical of tropane alkaloids, with a cyclopropanecarbonyl group contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant activity as a mu-opioid receptor antagonist , which is crucial for managing conditions related to opioid-induced side effects without compromising analgesic efficacy.

Key Findings:

  • Mu-opioid Receptor Antagonism : The compound has been identified as a selective antagonist at mu-opioid receptors, which are pivotal in pain management and addiction pathways . This selectivity allows it to mitigate opioid-induced bowel dysfunction while preserving analgesic effects.
  • Kappa-opioid Receptor Activity : Variants of the compound have shown potent kappa-opioid receptor antagonism, with some analogs exhibiting IC50 values as low as 20 nM, indicating strong binding affinity and potential for therapeutic use in conditions like depression and anxiety disorders .
  • CNS Exposure : Certain derivatives have been designed to limit central nervous system exposure while maintaining peripheral activity, which is beneficial for minimizing side effects associated with central opioid receptor modulation .

Structure-Activity Relationships (SAR)

The development of this compound analogs has led to insights into the structural features that optimize biological activity:

Modification Effect on Activity
Cyclohexylurea moietyIncreased selectivity for kappa receptors
Alterations in linker lengthVaried binding affinities across opioid receptor subtypes
Substituents on benzamide ringEnhanced potency and selectivity profiles

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Opioid-Induced Bowel Dysfunction : A study demonstrated that 8-cyclopropanecarbonyl derivatives effectively alleviate gastrointestinal side effects caused by mu-opioids without inducing withdrawal symptoms, highlighting their clinical potential in opioid therapy .
  • Kappa Receptor Antagonism : In vivo experiments indicated that specific analogs could reverse kappa agonist-induced diuresis in rats, showcasing their utility in managing fluid balance and other physiological responses influenced by kappa receptors .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for 8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclopropanecarbonyl group incorporation via nucleophilic acyl substitution or Friedel-Crafts acylation. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Catalysts like AlCl₃ for electrophilic activation of carbonyl groups.
  • Temperature control (0–25°C) to prevent side reactions like ring-opening .
    • Validation : Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropanecarbonyl chloride) .

Q. How can the bicyclic structure and substituent orientation be confirmed experimentally?

  • Techniques :

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm bicyclic ring geometry.
  • X-ray crystallography : Resolve spatial arrangement of the cyclopropanecarbonyl group and nitrogen atom .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Approach :

  • Receptor binding assays : Test affinity for monoamine transporters (e.g., serotonin, dopamine) due to structural similarity to tropane alkaloids .
  • Enzyme inhibition studies : Use fluorogenic substrates to assess activity against acetylcholinesterase or cytochrome P450 isoforms.
  • Cellular viability assays (e.g., MTT): Evaluate cytotoxicity in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the cyclopropane moiety under nucleophilic conditions?

  • Analysis : Conflicting data may arise from solvent polarity or steric effects.

  • Experimental design : Compare reactions in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene).
  • Kinetic studies : Use pseudo-first-order conditions to isolate rate constants for cyclopropane ring-opening vs. carbonyl substitution .
  • Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict site-specific reactivity .

Q. What strategies optimize regioselectivity in derivatization reactions at the bicyclic nitrogen?

  • Key parameters :

  • Protecting groups : Use Boc or Fmoc to temporarily block the nitrogen, directing reactions to the cyclopropane or carbonyl group.
  • Catalysts : Employ Pd-catalyzed cross-coupling for C–N bond formation without disturbing the bicyclic framework.
  • Steric control : Bulkier reagents (e.g., trityl chloride) favor substitution at less hindered positions .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in photochemical reactions involving this compound?

  • Methods :

  • Radical traps : Add TEMPO or galvinoxyl to quench radical intermediates; monitor reaction inhibition via GC-MS.
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled cyclopropane to track bond cleavage patterns.
  • ESR spectroscopy : Detect transient radical species under UV irradiation .

Q. What advanced techniques characterize the compound’s interactions with biological targets at atomic resolution?

  • Tools :

  • Cryo-EM : Resolve binding poses in complex with membrane transporters (e.g., SERT).
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k_d) in real time.
  • NMR titration : Map intermolecular contacts using 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled protein .

Q. How do electronic effects of substituents (e.g., fluoropyridine vs. triazole) impact the compound’s stability in physiological buffers?

  • Experimental workflow :

  • pH-rate profiling : Measure degradation rates in buffers (pH 4–10) to identify labile functional groups.
  • LC-MS stability assays : Compare half-lives of derivatives with electron-withdrawing (e.g., -CF₃) vs. electron-donating groups (e.g., -OCH₃).
  • Molecular dynamics simulations : Predict solvation effects on hydrolytic susceptibility .

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